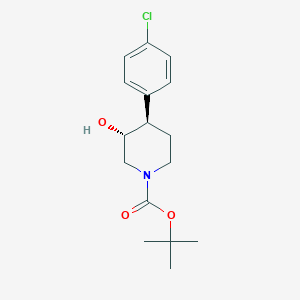
trans-Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-tert-butyl4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a tert-butyl group, a chlorophenyl group, and a hydroxyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-butyl4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with tert-butylamine to form an intermediate, which is then subjected to cyclization with a suitable reagent to form the piperidine ring. The hydroxyl group is introduced through a subsequent oxidation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation of the hydroxyl group yields a ketone or aldehyde.
- Reduction of the carbonyl group regenerates the hydroxyl group.
- Substitution reactions yield various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive molecules.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
- Evaluated for its efficacy and safety in preclinical studies.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers or coatings.
- Applied in the formulation of specialty chemicals for various industrial processes.
作用機序
The mechanism of action of trans-tert-butyl4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
- trans-tert-butyl4-(4-bromophenyl)-3-hydroxypiperidine-1-carboxylate
- trans-tert-butyl4-(4-methoxyphenyl)-3-hydroxypiperidine-1-carboxylate
- cis-tert-butyl4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
Uniqueness:
- The presence of the chlorophenyl group in trans-tert-butyl4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate imparts unique chemical properties, such as increased reactivity in substitution reactions.
- The trans configuration of the tert-butyl and hydroxyl groups provides distinct stereochemical characteristics, influencing the compound’s biological activity and interactions.
This detailed article provides a comprehensive overview of trans-tert-butyl4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H22ClNO3 |
|---|---|
分子量 |
311.80 g/mol |
IUPAC名 |
tert-butyl (3R,4R)-4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13-14,19H,8-10H2,1-3H3/t13-,14+/m1/s1 |
InChIキー |
IBHQJGAYTCBZOR-KGLIPLIRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C2=CC=C(C=C2)Cl |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


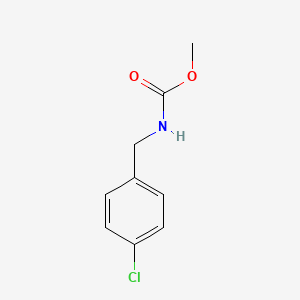
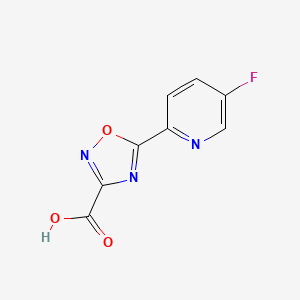



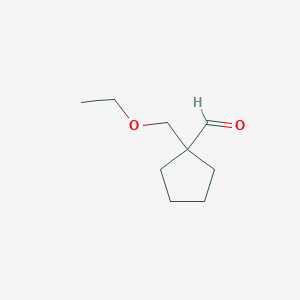
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13084215.png)
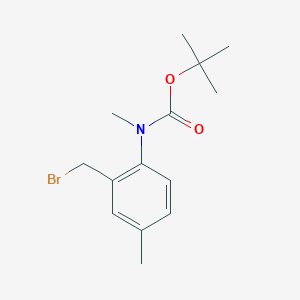
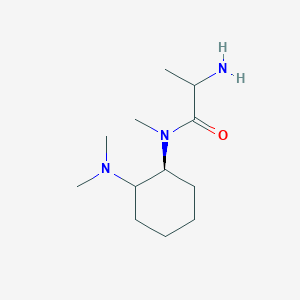
![5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084247.png)

![4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13084252.png)
![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13084253.png)
![4-Acetyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13084261.png)
